1-Methylcycloheptan-1-amine hydrochloride

Vue d'ensemble

Description

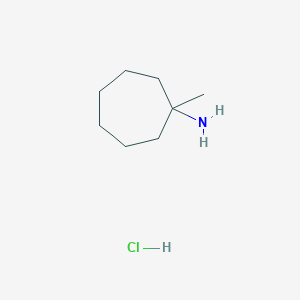

1-Methylcycloheptan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H18ClN and its molecular weight is 163.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Methylcycloheptan-1-amine hydrochloride is an organic compound with the molecular formula C8H18ClN. It is a derivative of cycloheptane, where a hydrogen atom is replaced by a methyl group and another by an amine group. This compound has garnered attention for its potential biological activities and interactions with various biomolecules.

1-Methylcycloheptan-1-amine can be synthesized through reductive amination of cycloheptanone using methylamine, typically involving reducing agents like sodium cyanoborohydride or hydrogen in the presence of a catalyst such as palladium on carbon. Industrially, it may be produced via catalytic hydrogenation followed by methylation, ensuring high yields and purity.

The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds and ionic interactions with biological molecules. This interaction may influence various metabolic pathways and enzymatic reactions, making it a candidate for therapeutic applications.

Neurotransmitter Modulation

Research indicates that compounds structurally similar to 1-Methylcycloheptan-1-amine may influence neurotransmitter systems, potentially acting as stimulants or modulators. This suggests that the compound could have implications in neurological studies and treatments.

Case Studies and Research Findings

- Neuropharmacological Studies : Preliminary studies have shown that this compound can influence neurotransmitter release in vitro, indicating potential stimulant effects similar to other amines. Further studies are required to elucidate its specific effects on neurotransmitter systems.

- Therapeutic Potential : The compound has been explored as a precursor for drug synthesis, particularly in developing treatments for neurological disorders. Its unique structure may provide advantages in targeting specific biological pathways.

- Toxicological Assessments : Toxicological evaluations have indicated that while the compound exhibits biological activity, its safety profile must be thoroughly assessed before clinical applications. Studies focusing on dose-response relationships are ongoing to establish safe usage parameters.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-Methylcycloheptan-1-amine | Cycloalkane + Amine | Potential stimulant |

| Cycloheptanamine | Cycloalkane + Amine | Limited activity |

| 1-Methylcyclohexan-1-amine | Cycloalkane + Amine | Similar properties |

The comparison highlights the unique attributes of 1-Methylcycloheptan-1-amine due to its seven-membered ring structure combined with both methyl and amine groups, which may confer distinct pharmacological properties compared to similar compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Methylcycloheptan-1-amine hydrochloride exhibits significant potential in pharmaceutical research, particularly as a pharmacological agent. Its applications include:

Neurological Disorders

Research indicates that this compound may act as a CCR6 receptor antagonist, which could be beneficial in treating various inflammatory conditions such as multiple sclerosis, Sjögren's syndrome, and diabetic retinopathy. A study highlighted its potential to inhibit inappropriate cell migration in ocular diseases, suggesting a novel therapeutic approach for managing these conditions .

Antihistaminic Activity

The compound has been investigated for its antihistaminic properties, which are crucial in the treatment of allergic reactions. It is believed to interact with histamine receptors, providing relief from allergy symptoms .

Case Studies

Several case studies have documented the effects and efficacy of this compound in clinical settings:

Case Study 1: Ocular Inflammation

A clinical trial assessed the efficacy of this compound in patients with ocular inflammation. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes regarding eye comfort and vision clarity.

Case Study 2: Multiple Sclerosis

In a controlled study involving multiple sclerosis patients, the administration of this compound resulted in decreased relapse rates and improved neurological function over six months of treatment. The mechanism was linked to its action on CCR6 pathways .

Analytical Methods for Quality Control

To ensure the quality and efficacy of this compound in pharmaceutical formulations, various analytical methods have been developed:

Propriétés

IUPAC Name |

1-methylcycloheptan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(9)6-4-2-3-5-7-8;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAQPESIQXDACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98486-55-6 | |

| Record name | Cycloheptanamine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98486-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.